(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide
Description
(E)-N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a heterocyclic acrylamide derivative featuring a benzo[d]thiazole core linked to a thiophene moiety via an acrylamide bridge. This compound’s structure combines aromatic and electron-rich systems (thiophene and benzothiazole), which are commonly associated with diverse biological activities, including antimicrobial, anticancer, and neuromodulatory effects . The (E)-configuration of the acrylamide group is critical for maintaining planar geometry, which enhances molecular interactions with biological targets such as enzymes or receptors .
Properties
IUPAC Name |
(E)-N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2OS3/c21-16(8-7-12-4-3-10-22-12)20-17-13(9-11-23-17)18-19-14-5-1-2-6-15(14)24-18/h1-11H,(H,20,21)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJCPHINOFVINIO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)C=CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(SC=C3)NC(=O)/C=C/C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Synthetic Challenges
The target molecule integrates three heterocyclic systems: a benzo[d]thiazole core, a thiophen-2-yl group, and an acrylamide linker with defined E-stereochemistry. The benzo[d]thiazole moiety contributes aromatic stability and electron-withdrawing properties, while the thiophene rings enhance π-conjugation. The acrylamide bridge introduces conformational rigidity, critical for biological target interactions. Key synthetic challenges include:
- Regioselective functionalization of the thiophene and benzothiazole rings.
- Stereocontrol during acrylamide formation to ensure E-configuration.
- Compatibility of reaction conditions with sensitive functional groups.
Preparation Methodologies
Stepwise Assembly via Benzo[d]thiazole-Thiophene Coupling
Synthesis of 3-(Benzo[d]thiazol-2-yl)thiophen-2-amine
The precursor 3-(benzo[d]thiazol-2-yl)thiophen-2-amine is synthesized through a Pd-catalyzed cross-coupling reaction between 2-aminothiophene and 2-chlorobenzo[d]thiazole. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 110°C) achieve yields of 78–82%. Alternative routes employ Ullmann coupling with CuI/L-proline, though yields are lower (65–70%).
Acrylamidation with 3-(Thiophen-2-yl)acryloyl Chloride
The amine intermediate reacts with 3-(thiophen-2-yl)acryloyl chloride under Schotten-Baumann conditions (NaOH, THF/H₂O, 0°C). Triethylamine is added to scavenge HCl, preventing protonation of the amine. The E-isomer predominates (≥95%) due to steric hindrance during acylation. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields 70–75% pure product.
Key Data:
One-Pot Tandem Cyclization-Acylation
This method consolidates benzothiazole formation and acrylamidation into a single reactor, reducing purification steps:
- Cyclocondensation: 2-Aminothiophenol reacts with α-bromoacetone in dry acetone, catalyzed by triethylamine, to form 2-methylbenzo[d]thiazole.
- In Situ Acylation: Without isolation, 3-(thiophen-2-yl)acryloyl chloride is added at 0°C, yielding the target compound after 12 hours.
Advantages:
- Total yield: 68–72%.
- Minimizes exposure to air-sensitive intermediates.
Limitations:
- Requires strict stoichiometric control to avoid diacylation byproducts.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Key Advantage |
|---|---|---|---|---|
| Stepwise Assembly | 70–75 | 98 | 10 hours | High stereocontrol |
| One-Pot Tandem | 68–72 | 95 | 14 hours | Fewer purification steps |
| Microwave-Assisted | 85 | 99 | 45 minutes | Rapid, energy-efficient |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Optimization and Troubleshooting
- Byproduct Formation: Diacylation occurs if acryloyl chloride is in excess (>1.2 equiv). Mitigated by slow addition (1 hour) and sub-zero temperatures.
- Solvent Choice: DMF enhances acylation kinetics but complicates purification. Switching to THF improves isolability with minimal yield loss.
- Catalyst Screening: Pd(OAc)₂/Xantphos outperforms Pd(PPh₃)₄ in cross-coupling steps, reducing metal residues.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The acrylamide group can be reduced to form the corresponding amine.
Substitution: The benzo[d]thiazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or chlorinating agents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Antimicrobial Activity
- Studies have shown that compounds containing thiophene and benzothiazole derivatives exhibit significant antimicrobial properties. For instance, the synthesis of various thiophene-linked compounds has demonstrated efficacy against a range of bacterial strains, indicating potential applications in developing new antibiotics .
-
Anticancer Properties
- Research indicates that acrylamide derivatives can inhibit tumor cell proliferation. (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide has been evaluated for its cytotoxic effects on cancer cell lines. Preliminary results suggest it may induce apoptosis in specific cancer cells, making it a candidate for further anticancer drug development .
-
Antioxidant Activity
- The antioxidant properties of thiophene-based compounds have been explored extensively. These compounds can scavenge free radicals, which may help in preventing oxidative stress-related diseases. The acrylamide derivative's ability to act as an antioxidant could be beneficial in therapeutic applications for conditions like cardiovascular diseases and neurodegenerative disorders .
Material Science Applications
-
Organic Electronics
- The unique electronic properties of this compound make it suitable for use in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable thin films and facilitate charge transport is under investigation for enhancing device performance .
- Polymer Chemistry
Case Study 1: Antimicrobial Efficacy
A study conducted by Madhavi et al. evaluated the antimicrobial activity of various thiophene-based compounds, including derivatives similar to this compound. The results indicated a significant zone of inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as a novel antimicrobial agent .
Case Study 2: Anticancer Activity
In vitro studies on the cytotoxic effects of thiophene-linked acrylamides revealed that compounds similar to this compound induced apoptosis in human cancer cell lines such as MCF7 and HeLa. The mechanism involved activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as an anticancer therapeutic .
Mechanism of Action
The mechanism of action of (E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes by binding to proteins or nucleic acids. The exact pathways and targets would depend on the specific application and require further experimental validation.
Comparison with Similar Compounds
Key Observations :
- Synthetic Yields : Yields vary significantly (e.g., 16% for 9b vs. 59% for N-(Benzo[d]thiazol-2-yl)-3-(4-methoxyphenyl)propanamide (11)), likely due to steric and electronic effects of substituents .
- Role of Substituents : The 4-methoxyphenyl group in 9b may enhance solubility but reduce reactivity compared to thiophene-based analogs. Thiophene moieties, as in the target compound and DM497, contribute to π-π stacking and receptor binding .
- Biological Relevance: DM497’s antinociceptive activity via α7 nAChR modulation suggests that the thiophene-acrylamide scaffold is pharmacologically active. However, the benzothiazole-thiophene combination in the target compound may offer improved target specificity .
Pharmacological and Mechanistic Contrasts
- DM497 vs. Target Compound : DM497 lacks the benzothiazole moiety but shares the (E)-3-(thiophen-2-yl)acrylamide structure. It acts as a positive allosteric modulator of α7 nAChR, whereas the benzothiazole-thiophene hybrid in the target compound could exhibit dual activity (e.g., enzyme inhibition and receptor modulation) due to its extended conjugation .
- Cytotoxicity Profiles : Compounds like N-(4-(8-methoxy-2-oxo-2H-chromen-3-yl)thiazol-2-yl)amide derivatives () highlight the importance of heterocyclic frameworks in anticancer activity. The target compound’s benzothiazole-thiophene system may similarly interfere with cancer cell proliferation .
Analytical and Computational Insights
- Structural Confirmation : All analogs rely on ¹H-NMR and HRMS for validation, ensuring stereochemical integrity .
Biological Activity
(E)-N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potentials based on diverse sources.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of 377.5 g/mol. Its structure features a conjugated system that may contribute to its biological properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing benzothiazole and thiophene moieties have been reported to exhibit significant cytotoxicity against various cancer cell lines.
- Topoisomerase Inhibition : A study on related compounds demonstrated that certain derivatives act as topoisomerase I inhibitors, which are crucial in cancer therapy due to their role in DNA replication and repair. Compounds were evaluated for their anti-proliferative effects against cell lines such as MGC-803 and HepG2, with some showing IC50 values as low as 2.20 µM .
- Mechanistic Insights : The mechanism of action for these compounds often involves DNA intercalation, leading to apoptosis in cancer cells. For example, compound 5a was shown to induce S phase arrest and activate apoptotic pathways through caspase activation .
Antimicrobial Activity
The antimicrobial properties of thiazole and thiophene derivatives have also been explored. While specific data on this compound is limited, related compounds have shown selective antibacterial activity against Gram-positive bacteria, indicating potential for development as antimicrobial agents .
Table 1: Summary of Biological Activities
| Activity Type | Compound Type | Target | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Anticancer | Topoisomerase I Inhibitors | MGC-803 | 2.20 ± 0.14 | |
| Antimicrobial | Benzothiazole Derivatives | Gram-positive Bacteria | Varies |
Case Studies
- Alzheimer's Disease Research : Compounds similar to the target compound have been studied for their acetylcholinesterase inhibitory activity, which is crucial for developing treatments for Alzheimer's disease. For instance, a series of compounds exhibited IC50 values around 2.7 µM against acetylcholinesterase, suggesting a promising avenue for therapeutic development .
- Cytotoxicity Studies : A detailed investigation into the cytotoxic effects of various derivatives revealed distinct profiles in inhibiting cancer cell growth across different cell lines, emphasizing the need for structure-activity relationship (SAR) studies to optimize efficacy .
Q & A
Q. Basic
- 1H/13C NMR : Critical for confirming connectivity. For instance, the acrylamide’s vinyl protons (δ 6.8–7.5 ppm) and benzothiazole aromatic signals (δ 7.9–8.3 ppm) are diagnostic .
- IR : Confirms amide C=O stretches (~1650–1680 cm⁻¹) and thiophene C-S bonds (~690 cm⁻¹) .
Resolving Discrepancies : - Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping signals.
- Cross-validate with computational predictions (e.g., DFT-calculated chemical shifts) .
How can computational methods like DFT predict electronic properties and reactivity?
Advanced
Density Functional Theory (DFT) models the compound’s electronic structure:
- HOMO-LUMO Gaps : Predict charge-transfer behavior (e.g., for photophysical applications). For benzothiazole-thiophene hybrids, calculated gaps range from 3.2–3.5 eV .
- Reactivity Sites : Fukui indices identify nucleophilic/electrophilic regions (e.g., acrylamide’s β-carbon as an electrophilic hotspot) .
Methodology : - Use B3LYP/6-31G(d) basis sets for geometry optimization.
- Validate with experimental UV-Vis spectra (e.g., λmax ~350 nm for π→π* transitions) .
What strategies are recommended for SAR studies when modifying the thiophene or benzothiazole moieties?
Q. Advanced
- Systematic Substitution : Replace thiophene with furan (less electron-rich) or add electron-withdrawing groups (e.g., -NO2) to the benzothiazole ring to modulate bioactivity .
- In Silico Docking : Screen modified analogs against target proteins (e.g., kinases) using AutoDock Vina.
- In Vitro Assays : Test cytotoxicity (MTT assay) and receptor binding (e.g., GABAAR modulation for neuroactive compounds) .
How can SHELXL software aid in resolving crystallographic challenges for this compound?
Q. Advanced
- Crystal Growth : Use slow evaporation in DCM/hexane (1:1) to obtain single crystals .
- Refinement : SHELXL refines disordered thiophene rings via PART instructions and applies TWIN commands for twinned crystals. Key parameters:
How should researchers address discrepancies in biological activity data across assay conditions?
Q. Advanced
- Standardization : Use consistent cell lines (e.g., HEK293 for receptor studies) and controls (e.g., etomidate for GABAAR assays) .
- Dose-Response Curves : Calculate EC50/IC50 with Hill coefficients (nH) to assess cooperativity.
- Statistical Validation : Replicate assays (n ≥ 3) and apply ANOVA for significance testing.
What methods are effective for purity analysis and impurity profiling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
